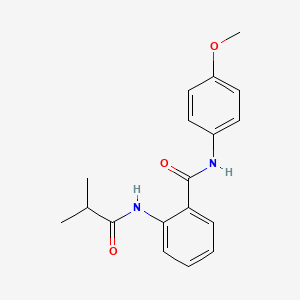
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isobutyrylamino)-N-(4-methoxyphenyl)benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and ischemia-reperfusion injury. In cancer, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In ischemia-reperfusion injury, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to protect against tissue damage by reducing inflammation and oxidative stress.
Mecanismo De Acción
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide acts by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including the immune system, cardiovascular system, and central nervous system. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and the release of intracellular calcium. These pathways ultimately lead to the biological effects of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide.
Biochemical and Physiological Effects
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against tissue damage. These effects are mediated through the activation of the adenosine A3 receptor and the subsequent modulation of intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its stability, and its ability to penetrate cell membranes. However, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide also has some limitations, including its potential toxicity at high doses, the need for specialized equipment and expertise for its synthesis, and the limited availability of commercial sources.
Direcciones Futuras
There are several future directions for the research on 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, more studies are needed to determine the safety and efficacy of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide in clinical trials, which could lead to its eventual approval as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide involves the reaction of 2-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting product with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The final product is obtained by purification through column chromatography.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)20-16-7-5-4-6-15(16)18(22)19-13-8-10-14(23-3)11-9-13/h4-12H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJNNLVBBCPYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[(2-methylpropanoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)


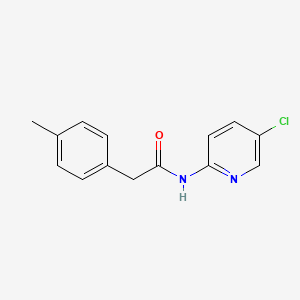
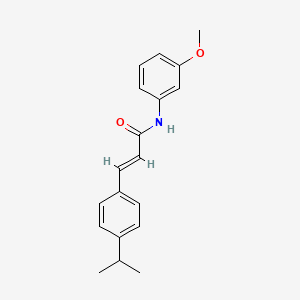
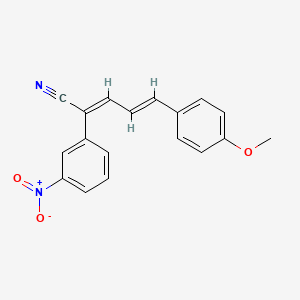
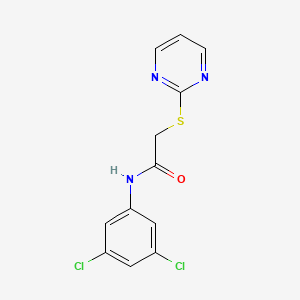

![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)
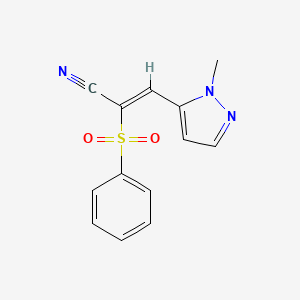

![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)